molecular formula C11H16N4 B1482192 (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098140-25-9

(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1482192
CAS No.: 2098140-25-9
M. Wt: 204.27 g/mol
InChI Key: UMJIWBZEJOLTLC-UHFFFAOYSA-N
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Description

(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyrazoles. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl group, and a methanamine group attached to the imidazo[1,2-b]pyrazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its cyclopropyl and ethyl groups, along with the methanamine moiety, contribute to its unique properties compared to other similar compounds.

Biological Activity

The compound (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a member of the imidazo[1,2-b]pyrazole class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H15N5C_{11}H_{15}N_5 with a molecular weight of approximately 217.27 g/mol. The structure features a bicyclic arrangement consisting of an imidazole and pyrazole ring, along with a cyclopropyl group at the 6th position and an ethyl group at the 1st nitrogen atom of the imidazole ring.

Property Value
Molecular FormulaC11H15N5C_{11}H_{15}N_5
Molecular Weight217.27 g/mol
Purity≥ 95%

Biological Activity Overview

Research indicates that compounds in the imidazo[1,2-b]pyrazole class exhibit significant biological activities, including:

  • Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It interacts with cyclin-dependent kinase 4 (CDK4), leading to cell cycle arrest at the G1 phase, which is crucial for cancer treatment strategies .
  • Anti-inflammatory Effects : Studies have highlighted its potential to modulate inflammatory pathways, suggesting that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various cellular models .
  • Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity against specific bacterial strains, indicating its potential role in treating infections .

The primary mechanism through which this compound exerts its biological effects involves:

  • Inhibition of Kinase Activity : The compound binds to the active site of CDK4, inhibiting its kinase activity and thereby disrupting cell cycle progression in cancer cells.
  • Modulation of Signaling Pathways : It influences various signaling pathways related to inflammation and cell survival, which can lead to apoptosis in cancer cells and reduced inflammatory responses in immune cells.

Antitumor Activity

A study evaluated several pyrazole derivatives for their ability to inhibit BRAF(V600E), a common mutation in melanoma. The results indicated that compounds similar to this compound demonstrated significant inhibitory effects on tumor growth in vitro and in vivo models, particularly when combined with standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Research on pyrazole derivatives has shown their efficacy in reducing inflammation in models of acute lung injury. The compounds significantly decreased levels of inflammatory markers and improved survival rates in treated animals compared to controls .

Antimicrobial Studies

Recent investigations into the antimicrobial properties of pyrazole carboxamides revealed that certain derivatives exhibited notable activity against Gram-positive bacteria. These findings suggest a potential application for this compound in developing new antimicrobial agents .

Properties

IUPAC Name

(6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-2-14-5-6-15-11(14)9(7-12)10(13-15)8-3-4-8/h5-6,8H,2-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJIWBZEJOLTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
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(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
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(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
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(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
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(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 6
(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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